N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide is an organic compound with a complex structure that includes a piperazine ring, a cyanoethyl group, and a propynyl group
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Carbonyl derivatives of the propynyl group.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The cyano group can participate in hydrogen bonding, while the propynyl group can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)piperazine: Lacks the propynyl group, making it less versatile in chemical reactions.
N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide: Lacks the cyano group, reducing its potential for hydrogen bonding interactions.
Uniqueness
N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide is unique due to the presence of both the cyano and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-ethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-7-16-9-11-17(12-10-16)13-14(19)18(4-2)8-5-6-15/h1H,4-5,7-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQRCUMHTTVUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)CN1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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